![molecular formula C16H16N6OS B2885952 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 880801-44-5](/img/structure/B2885952.png)

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

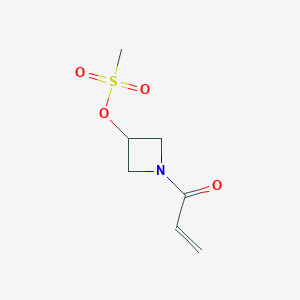

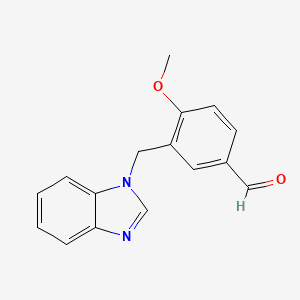

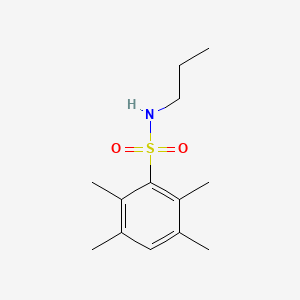

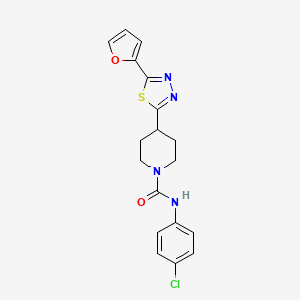

The compound “2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups. These include an amine group (-NH2), a pyridine ring, a 1,2,4-triazole ring, a sulfanyl group (-SH), and an acetamide group. These functional groups suggest that the compound could have a variety of chemical and biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using techniques such as solid state microwave irradiation . The synthesis of 1,2,4-triazole derivatives, for example, has been achieved using this method .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring, for example, is a five-membered ring with three nitrogen atoms and two carbon atoms . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the amine group could participate in reactions such as acylation or alkylation. The pyridine and 1,2,4-triazole rings might undergo reactions such as electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups such as the amine and acetamide could increase the compound’s solubility in polar solvents .Scientific Research Applications

Metabolic Pathways and Detoxification

Compounds similar to the specified molecule have been studied for their metabolic pathways and the role of human enzymes in their detoxification. For example, research on the metabolism of heterocyclic amines, which share structural similarities with the specified compound, highlights the complex metabolic processes these compounds undergo in the human body. Studies have demonstrated that enzymes such as human glutathione S-transferases (hGSTs) play a crucial role in detoxifying carcinogen metabolites, such as those derived from food (Coles et al., 2001). Such research is critical for understanding how the body handles exposure to potential carcinogens and the genetic factors that may influence individual risk for diseases like colorectal cancer.

Therapeutic Applications

The investigation of compounds with complex structures, including those with aromatic and heterocyclic rings, also extends to their potential therapeutic applications. Research has explored how these compounds are absorbed, metabolized, and excreted by the human body, providing insights into their pharmacokinetics and pharmacodynamics (David et al., 2020). Understanding these processes is essential for developing new drugs and improving the efficacy and safety of existing treatments.

Carcinogenic Mechanisms

Studies have also focused on the carcinogenic potential of certain compounds, particularly how they form DNA adducts and the role of diet in exposing humans to these compounds. For instance, research into heterocyclic amines present in cooked meats and their metabolites has provided valuable insights into the mechanisms by which these compounds could contribute to cancer development. This includes the examination of their formation, human exposure through diet, and the metabolic activation that leads to DNA adduct formation (Wakabayashi et al., 1993). Understanding these mechanisms is crucial for developing dietary recommendations and interventions to reduce cancer risk.

Mechanism of Action

Target of Action

The primary target of this compound is alpha-synuclein (α-syn) , a protein that plays a significant role in the pathogenesis of Parkinson’s disease . α-syn is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration .

Mode of Action

The compound interacts with α-syn and inhibits its aggregation . It has been shown to prevent the fibrillization process of α-syn, thereby reducing the formation of amyloid aggregates . This interaction and the resulting changes can help prevent the neurodegeneration associated with Parkinson’s disease .

Biochemical Pathways

The compound affects the biochemical pathway involving α-syn and dopamine (DA). In Parkinson’s disease, there is a significant reduction of DA in the synaptic terminals of the dorso-striatum due to the death of dopaminergic neurons . The compound’s interaction with α-syn can help prevent this neurodegeneration, thereby affecting this pathway .

Result of Action

The compound’s action results in the prevention of α-syn aggregation, which in turn prevents the formation of intracellular proteinaceous accumulations, a common histopathological hallmark in Parkinson’s disease patients . This leads to a reduction in neurotoxicity and neurodegeneration, thereby potentially alleviating symptoms of Parkinson’s disease .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s interaction with α-syn and its ability to inhibit aggregation . .

Future Directions

properties

IUPAC Name |

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6OS/c1-11-3-2-4-13(9-11)19-14(23)10-24-16-21-20-15(22(16)17)12-5-7-18-8-6-12/h2-9H,10,17H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSJACLTMRUUSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2885871.png)

![3-hexyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2885874.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2885884.png)

![2-Chloro-N-[[1-(3,5-dimethoxyphenyl)tetrazol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2885885.png)